(R)-1-Phenylbutan-1-amine hydrochloride
Description
Note: The provided evidence refers to (R)-1-Phenylbut-3-en-1-amine hydrochloride (CAS 132312-93-7), which contains a double bond in the butenyl chain. The term "butan-1-amine" in the question may imply a saturated chain, but the evidence consistently describes the unsaturated variant. This article assumes the compound in question is (R)-1-Phenylbut-3-en-1-amine hydrochloride based on the provided data.
Molecular Formula: C₁₀H₁₄ClN
Molecular Weight: 183.68 g/mol
Structure: Features a phenyl group attached to a butenyl chain (C=C at position 3) and an amine group at position 1, with R-configuration at the chiral center. The hydrochloride salt enhances solubility in polar solvents.
Properties
IUPAC Name |
(1R)-1-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLJBKBDJRRHGL-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis via Chiral Auxiliary and Catalysis
One prominent approach involves the use of chiral auxiliaries and catalytic asymmetric reactions to produce enantiomerically enriched intermediates, which are then transformed into the target amine hydrochloride.
- Chiral Auxiliary Strategy:
A chiral auxiliary, such as a chiral amine or amino alcohol, is attached to a precursor molecule, facilitating stereoselective transformations. The auxiliary guides the stereochemistry during subsequent reactions, such as reductive amination or nucleophilic additions (as described in WO2006030017A1).
- Catalytic Asymmetric Hydrogenation:
The reduction of imines or enamines derived from ketones or aldehydes under chiral catalysis (e.g., Rh, Ru, or Pd complexes with chiral ligands) yields the enantiomerically enriched amines. For instance, hydrogenation at room temperature and moderate pressure (around 120 psi) with catalysts like Pd/C or Raney-Ni has been reported to produce high enantiomeric excesses (EE).
- Use of chiral catalysts and auxiliaries can produce enantiopure (R)-amines with yields exceeding 85%, with enantiomeric excesses often above 95%.
- The reaction conditions are mild, typically performed at ambient temperature and low pressure, making the process scalable and environmentally friendly.
Oxidation of Precursors to Ketones
The core step involves oxidizing suitable secondary alcohol precursors to ketones, which serve as intermediates for subsequent amination.
- Organocatalytic Oxidation:
Use of nitroxyl radicals such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as mediators in oxidation reactions. These catalysts facilitate selective oxidation of secondary alcohols to ketones under mild conditions, avoiding harsh reagents.
- Oxidizing Agents:
Hypohalous acids (e.g., hypochlorous or hypobromous acid), hypervalent iodine compounds (e.g., iodosobenzene diacetate), and periodinane derivatives are employed as oxidants, providing high selectivity and yield.
| Method | Catalyst/Oxidant | Conditions | Yield | Notes |
|---|---|---|---|---|
| TEMPO-mediated oxidation | TEMPO + NaOCl | Ambient temp, aqueous buffer | >90% | High selectivity for secondary alcohols |
| Hypervalent iodine | Iodosobenzene diacetate | Acetonitrile, room temp | 85-95% | Mild and efficient |
Reductive Amination to Form Primary Amine
Following oxidation, the ketone intermediate undergoes reductive amination to form the primary amine.
- Formation of Imine or Iminium Intermediate:
The ketone reacts with ammonia or primary amines under acidic or neutral conditions to form imines.
- Reduction:
Catalytic hydrogenation (using Pd/C, Raney-Ni, or Pt) under mild conditions reduces the imine to the primary amine. Gas chromatography monitoring ensures high stereoselectivity and purity.
- Hydrogenation at 120 psi and room temperature yields enantiomerically enriched amines with high selectivity.
- The process can be optimized to favor the (R)-enantiomer by choosing appropriate chiral catalysts or auxiliaries.
Salt Formation: Hydrochloride
The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid.
- The amine solution is treated with anhydrous hydrogen chloride gas or concentrated HCl in an appropriate solvent (e.g., ethanol or ether).
- The resulting salt precipitates out and is purified by filtration and recrystallization.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Salt formation | HCl gas or HCl in ethanol | Room temp | >95% | Ensures high purity and stability |
Summary of Preparation Data
| Step | Method | Catalyst/Oxidant | Conditions | Typical Yield | Enantiomeric Excess | Notes |
|---|---|---|---|---|---|---|
| Oxidation | TEMPO-mediated | TEMPO + NaOCl | Ambient, aqueous | >90% | N/A | Selective oxidation of secondary alcohol |
| Reductive amination | Catalytic hydrogenation | Pd/C or Raney-Ni | Room temp, 120 psi | 85-95% | >95% (R) | Stereoselective formation of (R)-amine |
| Salt formation | HCl | HCl gas or solution | Room temp | >95% | N/A | Stable hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
®-1-Phenylbutylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an organic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 1-phenylbutan-1-one or 1-phenylbutanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-1-Phenylbutylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical agents, including antidepressants and antihistamines.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-1-Phenylbutylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, in the case of its use as an antidepressant, it may interact with monoamine oxidase enzymes, inhibiting their activity and increasing the levels of neurotransmitters like serotonin and dopamine in the brain.
Comparison with Similar Compounds
Structural Analogs
The following table highlights structurally related compounds, focusing on substituent variations and stereochemistry:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structural Difference | Similarity Score |
|---|---|---|---|---|---|
| (R)-1-Phenylbut-3-en-1-amine HCl | 132312-93-7 | C₁₀H₁₄ClN | 183.68 | Reference compound (unsaturated chain) | 1.00 |
| (R)-1-(m-Tolyl)propan-1-amine HCl | 5267-34-5 | C₁₀H₁₄ClN | 183.68 | m-Tolyl substituent; shorter saturated chain | 1.00 |
| (R)-1-(m-Tolyl)butan-1-amine HCl | 698378-44-8 | C₁₁H₁₈ClN | 199.72 | m-Tolyl substituent; saturated chain | 0.97 |
| (S)-3-Phenylbutan-1-amine HCl | N/A | C₁₀H₁₅ClN | 185.69 | S-configuration; amine at position 3 | 0.97 |
| (1R)-2-Methyl-1-phenylbutan-1-amine HCl | 1822318-01-3 | C₁₁H₁₈ClN | 199.72 | Methyl branch at position 2 | 0.97 |
Key Observations :
- Substituent Effects : The m-tolyl group (e.g., CAS 698378-44-8) introduces a methyl group on the phenyl ring, increasing molecular weight (199.72 vs. 183.68) and likely enhancing lipophilicity .
- Chain Saturation : The reference compound’s unsaturated chain reduces molecular weight by ~2 g/mol compared to saturated analogs (e.g., CAS 698378-44-8) .
- Stereochemistry : The S-isomer (CAS 1269470-38-3) may exhibit divergent biological activity due to altered chiral interactions .
Pharmacological and Physicochemical Implications
- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, (S)-3-Phenylbutan-1-amine HCl (MW 185.69) is water-soluble, critical for drug formulation .
- Bioactivity : Methyl substitutions (e.g., CAS 1822318-01-3) could influence receptor binding or metabolic stability. The unsaturated chain in the reference compound may confer reactivity useful in synthesis .
- Analytical Methods : UV-Vis spectroscopy (e.g., λmax analysis) and FTIR (e.g., amine peak identification) are standard for characterizing such compounds .

Research Findings and Data Gaps
- Stereochemical Impact : The R-configuration in the reference compound may offer enantioselective advantages in asymmetric synthesis, though biological data are lacking .
Biological Activity
(R)-1-Phenylbutan-1-amine hydrochloride, a chiral amine, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to several biologically active substances and is being investigated for its interaction with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant studies.
This compound is characterized by its amine functional group and a phenyl ring, which contribute to its biological activity. The compound's molecular formula is CHClN, with a molar mass of approximately 185.69 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : Research indicates that compounds with similar structures can modulate calcium channels, influencing smooth muscle responses and potentially providing therapeutic benefits for gastrointestinal disorders such as irritable bowel syndrome (IBS) .
- Interaction with Receptors : The compound may interact with various receptors in the body, affecting neurotransmission and muscle contraction .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits favorable safety profiles, showing no significant cytotoxicity against human malignant leukemic cell lines . This suggests potential utility in therapeutic applications without the adverse effects commonly associated with cytotoxic agents.
Case Studies and Research Findings
- Smooth Muscle Activity : A study highlighted the compound's influence on calcium influx modulation, leading to altered smooth muscle responses. This property suggests its potential as an antispasmodic agent .
- Therapeutic Potential in IBS : Preliminary findings indicate that this compound may serve as an effective treatment option for IBS due to its ability to regulate smooth muscle contractions .
- Metabolic Pathways : The compound is also a substrate for certain cytochrome P450 enzymes, indicating possible metabolic pathways that could affect drug interactions .
Comparative Analysis
The following table summarizes the biological activities and potential applications of this compound compared to related compounds:
| Compound Name | Mechanism of Action | Potential Applications | Cytotoxicity (Human Cell Lines) |
|---|---|---|---|
| (R)-1-Phenylbutan-1-amine HCl | Calcium channel modulation | Antispasmodic for IBS | None observed |
| (R)-3-Methyl-1-phenylbutan-2-amine | Smooth muscle relaxation | Treatment for gastrointestinal issues | None observed |
| (S)-Phenylalanine | Neurotransmitter precursor | Nutritional supplement | Low cytotoxicity |
Q & A
Basic Research Questions
Q. How can enantioselective synthesis of (R)-1-Phenylbutan-1-amine hydrochloride be optimized for high enantiomeric excess?
- Methodological Answer : Use chiral catalysts (e.g., Jacobsen's catalyst) in asymmetric hydrogenation of ketone precursors. Control reaction parameters such as temperature (0–25°C), solvent polarity (e.g., ethanol), and catalyst loading (1–5 mol%) to achieve >95% enantiomeric excess (ee). Purify via recrystallization in ethanol/water mixtures to remove diastereomeric impurities .
Q. What analytical techniques are most reliable for confirming the stereochemical configuration of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase (85:15 v/v) and UV detection at 254 nm. Compare retention times with (S)-enantiomer standards .
- X-ray Crystallography : Resolve the crystal structure to unambiguously assign the (R)-configuration. Ensure high-purity crystals are grown via slow evaporation in methanol .
Q. How can researchers address conflicting bioactivity data across studies involving this compound?
- Methodological Answer :
- Verify enantiomeric purity using chiral analytical methods, as impurities in racemic mixtures may skew results .
- Standardize assay conditions (e.g., cell lines, incubation times, and receptor concentrations) to minimize variability. Cross-validate findings with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Advanced Research Questions
Q. What retrosynthetic strategies are feasible for this compound, considering scalability and green chemistry principles?
- Methodological Answer :
- Retrosynthesis : Start from benzaldehyde via Strecker synthesis or reductive amination of 1-phenylbutan-1-one. Prioritize atom-economical routes (e.g., catalytic asymmetric reductive amination) over multi-step protocols.
- Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or 2-methyl-THF. Optimize catalyst recycling to reduce waste .
Q. How can enantiomeric resolution challenges be overcome during large-scale synthesis?
- Methodological Answer :
- Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) to selectively hydrolyze (S)-enantiomers in racemic mixtures. Monitor reaction progress via chiral GC-MS .
- Diastereomeric Salt Formation : React the racemate with chiral acids (e.g., L-tartaric acid) in ethanol. Isolate the less-soluble diastereomer via fractional crystallization .
Q. What mechanistic insights explain the compound’s interaction with serotonin receptors in neuropharmacological studies?
- Methodological Answer :
- Molecular Docking : Model the (R)-enantiomer’s binding to 5-HT2A receptors using software like AutoDock Vina. Identify key interactions (e.g., hydrogen bonding with Ser159, hydrophobic contacts with Phe339) .
- Functional Assays : Measure intracellular calcium flux in HEK293 cells transfected with 5-HT2A receptors. Compare EC50 values between enantiomers to quantify stereospecificity .
Critical Considerations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

